Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate

Lipophilicity Drug-likeness Lead optimization

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate (CAS 1690493-80-1, molecular formula C12H19N3O3, molecular weight 253.30 g/mol) is a synthetic heterocyclic building block that integrates a Boc-protected azetidine ring with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker. The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged structure that serves as a metabolically stable bioisostere for ester and amide functionalities, while the azetidine ring imparts conformational rigidity.

Molecular Formula C12H19N3O3
Molecular Weight 253.302
CAS No. 1690493-80-1
Cat. No. B2563626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate
CAS1690493-80-1
Molecular FormulaC12H19N3O3
Molecular Weight253.302
Structural Identifiers
SMILESCC1=NOC(=N1)CC2CN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C12H19N3O3/c1-8-13-10(18-14-8)5-9-6-15(7-9)11(16)17-12(2,3)4/h9H,5-7H2,1-4H3
InChIKeyLTIUJMXNSXCJSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate (CAS 1690493-80-1): Core Structural and Physicochemical Baseline


Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate (CAS 1690493-80-1, molecular formula C12H19N3O3, molecular weight 253.30 g/mol) is a synthetic heterocyclic building block that integrates a Boc-protected azetidine ring with a 3-methyl-1,2,4-oxadiazole moiety via a methylene linker . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry as a privileged structure that serves as a metabolically stable bioisostere for ester and amide functionalities, while the azetidine ring imparts conformational rigidity [1]. This compound is primarily utilized as a protected intermediate in multi-step synthetic sequences toward biologically active molecules, including sphingosine-1-phosphate (S1P) receptor modulators, where the Boc group enables orthogonal deprotection strategies [2].

Why Generic Substitution Is Inadequate for Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate


Within the 1,2,4-oxadiazole-azetidine chemical space, ostensibly similar building blocks cannot be substituted without consequence because minor structural perturbations—particularly at the oxadiazole 3-position substituent and the azetidine N-protecting group—produce measurable shifts in lipophilicity (ΔXLogP3), steric profile (Taft Es), and deprotection kinetics that directly impact downstream synthetic efficiency and target molecule pharmacokinetics [1]. The 1,2,4-oxadiazole scaffold itself demonstrates that structural modifications significantly influence pharmacokinetic and pharmacodynamic profiles, making precise building block selection a critical determinant of lead optimization outcomes [2]. The quantitative evidence below establishes that tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate occupies a specific and non-interchangeable position relative to its closest analogs.

Product-Specific Quantitative Differentiation Evidence for Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate


Lipophilicity Advantage: XLogP3 Reduction of ~0.7 Units vs. 3-Isopropyl Analog Enhances Aqueous Compatibility

The 3-methyl substituent on the 1,2,4-oxadiazole ring confers a computed XLogP3 of 1.4, compared to 2.5 for the direct 3-isopropyl analog tert-butyl 3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-1-carboxylate (CAS 1695064-18-6) [1][2]. This ΔXLogP3 of −1.1 units (a 44% reduction) places the methyl-substituted compound significantly closer to the optimal lipophilicity range (XLogP3 1–3) associated with favorable absorption and low metabolic clearance in oral drug candidates [3]. The isopropyl analog, with XLogP3 of 2.5, approaches the upper boundary where promiscuity and CYP-mediated clearance risks increase.

Lipophilicity Drug-likeness Lead optimization

Molecular Weight Differentiation: 28 Da Lower than 3-Isopropyl Analog Improves Ligand Efficiency Metrics

The target compound has a molecular weight of 253.30 g/mol, which is 28.05 g/mol lower than the 3-isopropyl analog (281.35 g/mol; CAS 1695064-18-6) [1]. This 10% reduction in molecular weight is significant in the context of lead optimization, where every 30 Da increment in molecular weight has been empirically associated with approximately a 0.5 log unit decrease in permeability and a measurable increase in attrition rates during clinical development [2]. The methyl-for-isopropyl substitution preserves the heterocyclic core while eliminating unnecessary hydrophobic mass, a principle aligned with ligand efficiency optimization strategies.

Molecular weight Ligand efficiency Fragment-based drug design

Rotatable Bond Freedom Enables Conformational Sampling Distinct from 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole

The methylene linker (–CH2–) between the azetidine 3-position and the oxadiazole 5-position in the target compound introduces a rotatable bond that is absent in the direct-attachment analog 5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (CAS 1185535-97-0) [1]. The target compound has 4 rotatable bonds, whereas the direct-attachment analog has only 1 rotatable bond (excluding the Boc group) [1]. This additional conformational freedom (Δ = +3 rotatable bonds) allows the oxadiazole ring to sample a broader range of spatial orientations relative to the azetidine scaffold, which can be the decisive factor for achieving productive binding poses in targets where the oxadiazole and azetidine must occupy spatially distinct sub-pockets connected by a narrow channel [2].

Conformational flexibility Rotatable bonds Molecular recognition

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Cbz-Protected Analog

The tert-butyloxycarbonyl (Boc) protecting group on the target compound enables acid-labile deprotection (e.g., TFA or HCl/dioxane) that is fully orthogonal to the benzyloxycarbonyl (Cbz) group used in the direct analog 5-(1-Cbz-azetidin-3-yl)-3-methyl-1,2,4-oxadiazole (MW 273.29 g/mol) [1]. The Boc group can be selectively removed under acidic conditions while leaving Cbz groups, benzyl esters, and silyl ethers intact, whereas the Cbz analog requires hydrogenolysis conditions (H2, Pd/C) that are incompatible with alkenes, alkynes, and certain heterocycles [2]. In solid-phase peptide synthesis (SPPS) and multi-step medicinal chemistry sequences, this orthogonality is not merely a convenience but a requirement for synthetic feasibility when acid-sensitive or hydrogenation-sensitive functionality is present elsewhere in the molecule.

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Optimal Research and Procurement Application Scenarios for Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate


S1P Receptor Modulator Lead Optimization: Building Block for Azetidine-Oxadiazole Hybrid Series

In programs targeting sphingosine-1-phosphate (S1P) receptors for autoimmune indications (e.g., multiple sclerosis, rheumatoid arthritis), this building block serves as the key azetidine-oxadiazole intermediate for constructing compounds within the general Formula I of US Patent US8859598B2, which discloses 1,2,4-oxadiazole azetidine derivatives as S1P receptor modulators [1]. The Boc-protected form allows incorporation into the synthetic sequence with subsequent deprotection to expose the free azetidine NH for further N-functionalization (e.g., benzylation, acylation, or sulfonylation). The 3-methyl substitution on the oxadiazole provides minimal steric bulk while maintaining the metabolically stable oxadiazole bioisostere, which the Cherkasova et al. 2025 review identifies as critical for enhancing metabolic stability relative to ester-containing analogs [2].

Fragment-Based Drug Discovery (FBDD) Library Design: Low-MW Entry with Favorable Physicochemical Profile

With a molecular weight of 253.30 g/mol and XLogP3 of approximately 1.4–1.8, this compound falls within the Rule of Three (MW < 300, clogP ≤ 3) criteria for fragment library membership [1][2]. Compared to the 3-isopropyl analog (MW 281.35, XLogP3 2.5), the 3-methyl compound offers superior fragment ligand efficiency potential and aqueous solubility characteristics, making it the preferred entry for fragment screening campaigns where hit identification requires minimal hydrophobicity and maximal solubility at screening concentrations (typically 0.5–1 mM in aqueous buffer) [3].

Orthogonal Protection Strategies in Multi-Step Heterocyclic Synthesis

When the synthetic target contains functional groups incompatible with hydrogenolysis (e.g., terminal alkenes for click chemistry conjugation, benzyl ether protecting groups, or nitroarenes), the Boc-protected azetidine building block is mandatory. The acid-labile Boc group can be selectively removed without affecting these sensitive moieties, whereas the direct Cbz-protected analog would require hydrogenation conditions that cause undesired reduction [1]. This orthogonality is documented in the EurekaSelect report on orthogonally protected oxadiazole-based building blocks, which emphasizes that Boc-protected amine building blocks enable integration into larger structures through selective deprotection sequences not achievable with Cbz or Fmoc alternatives [2].

Conformationally Flexible Scaffold for Kinase or Protease Inhibitor Design Requiring Extended Binding Poses

The methylene linker between the azetidine 3-position and oxadiazole 5-position provides the conformational flexibility (4 rotatable bonds) necessary to span longer distances between binding sub-pockets, a requirement commonly encountered in kinase hinge-region binders and protease inhibitors where the P1 and P1' pockets are separated by a catalytic residue cleft [1]. In contrast, the directly attached analog (5-(azetidin-3-yl)-3-methyl-1,2,4-oxadiazole) with only one rotatable bond locks the two rings into a fixed spatial relationship that cannot adapt to elongated binding sites. The 2025 Cherkasova et al. review confirms that the 1,2,4-oxadiazole scaffold's versatility in medicinal chemistry stems partly from its ability to serve as a rigid yet tunable linker, and the methylene-extended architecture exemplified by this compound maximizes that tunability [2].

Quote Request

Request a Quote for Tert-butyl 3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.